Methyl 2-(bromomethyl)-3-fluorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- Methyl 2-(bromomethyl)-3-fluorobenzoate is used in the synthesis of novel organic compounds with potential antimicrobial activity. For example, base-catalyzed cyclization with 2-bromoacetone in aqueous media has been employed to produce 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluated for in vitro antibacterial and antifungal activities (Saeed et al., 2010).
Medicinal Chemistry Applications
- In the development of anticancer drugs, derivatives of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for which this compound can serve as a precursor, play a key role. Such compounds inhibit thymidylate synthase, a critical enzyme in DNA synthesis (Cao Sheng-li, 2004).
Environmental and Analytical Chemistry
- This compound, among other derivatives, has been analyzed for its role as a potential genotoxic impurity in pharmaceuticals. A simple RP-HPLC method was developed for the simultaneous detection and quantification of such impurities in lenalidomide drug substance, highlighting the importance of this compound in ensuring drug safety and quality (Gaddam et al., 2020).
Material Science and Corrosion Studies
- The compound's derivatives are explored in corrosion studies, showing the importance of structurally similar compounds in creating protective coatings for metals, contributing to the development of new materials with enhanced durability (Bhaskaran et al., 2019).
Biochemical Research
- Research into the biochemical degradation pathways of aromatic compounds in environmental samples has utilized analogs of this compound to elucidate the mechanisms of microbial degradation, demonstrating the compound's relevance in understanding environmental bioremediation processes (Londry & Fedorak, 1993).
Mechanism of Action
Mode of Action
The compound’s mode of action is likely to involve its bromomethyl and fluorobenzoate groups. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack . The fluorobenzoate group could potentially interact with biological targets through pi stacking or hydrogen bonding .
Biochemical Pathways
The compound may participate in various biochemical pathways, depending on its specific targets. For instance, it could be involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical structure would influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in Suzuki–Miyaura cross-coupling reactions, it might play a role in the formation of carbon-carbon bonds .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the efficacy of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZULUDYJULULLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599924 | |
Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142314-72-5 | |
Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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